S 1360

Description

S-1360 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

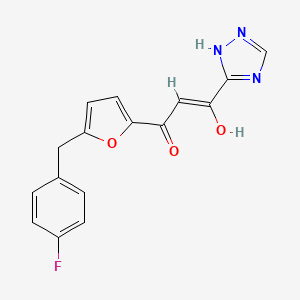

Structure

3D Structure

Properties

CAS No. |

280571-30-4 |

|---|---|

Molecular Formula |

C16H12FN3O3 |

Molecular Weight |

313.28 g/mol |

IUPAC Name |

(Z)-1-[5-[(4-fluorophenyl)methyl]furan-2-yl]-3-hydroxy-3-(1H-1,2,4-triazol-5-yl)prop-2-en-1-one |

InChI |

InChI=1S/C16H12FN3O3/c17-11-3-1-10(2-4-11)7-12-5-6-15(23-12)13(21)8-14(22)16-18-9-19-20-16/h1-6,8-9,22H,7H2,(H,18,19,20)/b14-8- |

InChI Key |

HFHDGHOGHWXXDT-ZSOIEALJSA-N |

Isomeric SMILES |

C1=CC(=CC=C1CC2=CC=C(O2)C(=O)/C=C(/C3=NC=NN3)\O)F |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(O2)C(=O)C=C(C3=NC=NN3)O)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

S-1360; S 1360; S1360; GSK-S-1360; GW810781; GW-810781; GW 810781; GSKS1360; GSK S 1360; |

Origin of Product |

United States |

Foundational & Exploratory

S-1360: A Technical Overview of its Mechanism of Action as an HIV-1 Integrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-1360, also known as GW810781, is a potent and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase enzyme.[1] Developed through a collaboration between Shionogi and GlaxoSmithKline, S-1360 was among the first generation of integrase strand transfer inhibitors (INSTIs) to enter clinical trials.[2] Although its clinical development was discontinued in Phase II, the study of S-1360 has provided valuable insights into the mechanism of HIV-1 integrase inhibition. This technical guide provides an in-depth overview of the core mechanism of action of S-1360, supported by available quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of HIV-1 Integrase Strand Transfer

The primary mechanism of action of S-1360 is the inhibition of the strand transfer step of HIV-1 DNA integration into the host genome.[1] HIV-1 integrase is a crucial enzyme in the viral replication cycle, responsible for two key catalytic reactions: 3'-processing and strand transfer.

-

3'-Processing: The integrase enzyme removes a dinucleotide from each 3' end of the newly synthesized viral DNA.

-

Strand Transfer: The processed 3' ends of the viral DNA are then covalently joined to the host cell's DNA.

S-1360 specifically targets the strand transfer reaction, thereby preventing the stable incorporation of the viral genome into the host chromosome. This blockade of integration is a critical step in halting the viral life cycle and preventing the establishment of a productive infection.

Data Presentation

The following tables summarize the available quantitative data on the in vitro activity of S-1360.

| Parameter | Value | Cell Line/Assay Conditions | Source |

| IC50 | 20 nM | Inhibition of purified HIV-1 integrase catalytic activity | [1] |

| EC50 | 200 nM | Antiviral activity in MT-4 cells infected with HIV-1 IIIB (MTT assay) | [1] |

| CC50 | 12 µM | Cytotoxicity in MT-4 cells (MTT assay) |

Table 1: In Vitro Activity of S-1360

-

IC50 (Half-maximal inhibitory concentration): The concentration of a drug at which it inhibits a specific biological or biochemical function by 50%.

-

EC50 (Half-maximal effective concentration): The concentration of a drug that gives a half-maximal response.

-

CC50 (Half-maximal cytotoxic concentration): The concentration of a drug that is cytotoxic to 50% of cells.

Experimental Protocols

Detailed experimental protocols for the key assays used to characterize the mechanism of action of S-1360 are provided below. While the exact protocols used by the developers may be proprietary, these represent standard methodologies for this class of compounds.

HIV-1 Integrase Catalytic Activity Assay (Strand Transfer Inhibition)

This assay measures the ability of a compound to inhibit the strand transfer reaction catalyzed by purified recombinant HIV-1 integrase.

Materials:

-

Purified recombinant HIV-1 integrase enzyme

-

Oligonucleotide substrates mimicking the viral DNA long terminal repeat (LTR) ends (donor substrate) and a target DNA sequence (acceptor substrate). The donor substrate is typically labeled (e.g., with biotin) and the acceptor substrate is labeled with a different tag (e.g., digoxigenin).

-

Assay buffer (containing a divalent cation, typically Mg2+ or Mn2+)

-

S-1360 or other test compounds

-

96-well plates coated with streptavidin

-

Detection reagents (e.g., anti-digoxigenin antibody conjugated to a reporter enzyme like horseradish peroxidase (HRP))

-

Substrate for the reporter enzyme (e.g., TMB)

-

Stop solution

-

Plate reader

Methodology:

-

Coating Plates: 96-well plates are coated with streptavidin to capture the biotin-labeled donor DNA substrate.

-

Immobilization of Donor DNA: The biotin-labeled donor DNA is added to the wells and incubated to allow for binding to the streptavidin.

-

Integrase Binding: Purified HIV-1 integrase is added to the wells and incubated to allow for the formation of a complex with the donor DNA.

-

Compound Addition: Serial dilutions of S-1360 or other test compounds are added to the wells and pre-incubated with the integrase-DNA complex.

-

Initiation of Strand Transfer: The digoxigenin-labeled acceptor DNA is added to the wells to initiate the strand transfer reaction. The reaction is incubated at 37°C.

-

Detection: The reaction is stopped, and the wells are washed to remove unbound components. An anti-digoxigenin-HRP antibody is added to detect the integrated product. After another wash step, the HRP substrate is added, and the colorimetric reaction is allowed to develop.

-

Data Analysis: The reaction is stopped with a stop solution, and the absorbance is read using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

Antiviral Activity Assay (MTT Assay)

This cell-based assay measures the ability of a compound to protect cells from the cytopathic effects of HIV-1 infection.

Materials:

-

MT-4 cells (or other susceptible human T-cell line)

-

HIV-1 viral stock (e.g., HIV-1 IIIB)

-

Cell culture medium

-

S-1360 or other test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidified isopropanol)

-

96-well plates

-

Plate reader

Methodology:

-

Cell Plating: MT-4 cells are seeded into 96-well plates.

-

Compound Addition: Serial dilutions of S-1360 or other test compounds are added to the wells.

-

Viral Infection: A standardized amount of HIV-1 is added to the wells containing cells and the test compound. Control wells with uninfected cells and infected cells without any compound are also included.

-

Incubation: The plates are incubated for several days (typically 4-5 days) at 37°C in a CO2 incubator to allow for viral replication and the development of cytopathic effects.

-

MTT Addition: MTT solution is added to each well. Live, metabolically active cells will reduce the yellow MTT to a purple formazan product.

-

Solubilization: After a few hours of incubation with MTT, a solubilization buffer is added to dissolve the formazan crystals.

-

Data Analysis: The absorbance of the solubilized formazan is measured using a plate reader. The EC50 (protection from viral-induced cell death) and CC50 (cytotoxicity of the compound) are calculated by plotting the absorbance against the compound concentration.

Mandatory Visualization

Signaling Pathway: HIV-1 DNA Integration

The following diagram illustrates the key steps of HIV-1 DNA integration into the host cell genome and the point of inhibition by S-1360.

Caption: HIV-1 Integration Pathway and S-1360 Inhibition.

Experimental Workflow: HIV-1 Integrase Strand Transfer Inhibition Assay

The following diagram outlines the workflow for determining the IC50 of S-1360 against HIV-1 integrase.

Caption: Workflow for HIV-1 Integrase Inhibition Assay.

References

- 1. Pharmacokinetics and metabolism of a RAS farnesyl transferase inhibitor in rats and dogs: in vitro-in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Extrapolation of human pharmacokinetic parameters from rat, dog, and monkey data: Molecular properties associated with extrapolative success or failure - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to S-1360: An Early HIV Integrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-1360, with the IUPAC name (Z)-1-[5-(4-fluorobenzyl)furan-2-yl]-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)propenone, is a notable early example of an HIV integrase inhibitor. Developed by Shionogi and GlaxoSmithKline, it was the first compound specifically targeting the strand transfer step of HIV integration to enter clinical trials. Despite its promising initial in vitro activity, its development was discontinued due to challenges with in vivo efficacy and unfavorable pharmacokinetic properties. This guide provides a comprehensive overview of the available technical information on S-1360, including its chemical structure, mechanism of action, biological activity, and a summary of its clinical development.

Chemical Structure and Properties

S-1360 is a diketo acid derivative characterized by a furan core, a 4-fluorobenzyl group, and a 1,2,4-triazole moiety. The key structural features contribute to its function as a chelating agent for the metal ions in the active site of HIV integrase.

| Property | Value | Reference |

| IUPAC Name | (Z)-1-[5-(4-fluorobenzyl)furan-2-yl]-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)propenone | [1] |

| Molecular Formula | C₁₆H₁₂FN₃O₃ | [1] |

| Molecular Weight | 313.28 g/mol | [1] |

| General Class | Diketo acid (DKA) derivative, HIV Integrase Strand Transfer Inhibitor (INSTI) | [2] |

Mechanism of Action

S-1360 functions as an HIV-1 integrase strand transfer inhibitor (INSTI). The HIV integrase enzyme is crucial for the replication of the virus as it catalyzes the insertion of the viral DNA into the host cell's genome. This process occurs in two main steps: 3'-processing and strand transfer. S-1360 specifically inhibits the strand transfer step.[2]

The proposed mechanism of action involves the chelation of two divalent magnesium ions (Mg²⁺) within the catalytic core of the integrase enzyme. This interaction is facilitated by the diketo acid moiety of S-1360. By binding to these essential metal cofactors, S-1360 prevents the binding of the host DNA to the enzyme-viral DNA complex, thereby blocking the covalent integration of the viral DNA into the host chromosome.

Figure 1: Simplified signaling pathway of HIV integrase inhibition by S-1360.

Biological Activity

S-1360 demonstrated potent in vitro activity against HIV-1 integrase and viral replication.

| Parameter | Value | Assay | Cell Line | Virus Strain | Reference |

| IC₅₀ (Integrase Inhibition) | 20 nM | Enzymatic Assay | - | Purified Integrase | |

| EC₅₀ (Antiviral Activity) | 200 nM | MTT Assay | MT-4 cells | HIV-1 IIIB | |

| CC₅₀ (Cytotoxicity) | 12 µM | MTT Assay | MT-4 cells | - |

Experimental Protocols

Synthesis of S-1360

A specific, detailed synthesis protocol for S-1360 is not publicly available. However, based on its structure, a plausible synthetic route would involve the condensation of a furan-based ketoester with a triazole-containing component, followed by modifications to yield the final diketo acid structure. The synthesis of related furan and triazole-containing HIV integrase inhibitors has been described in patents filed by Shionogi during the late 1990s and early 2000s.

Figure 2: A plausible synthetic workflow for S-1360.

In Vitro HIV Integrase Inhibition Assay (IC₅₀ Determination)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified recombinant HIV-1 integrase.

-

Reagents and Materials:

-

Purified recombinant HIV-1 integrase enzyme.

-

Oligonucleotide substrates mimicking the viral DNA ends (donor substrate) and a target DNA (acceptor substrate).

-

Assay buffer containing a divalent cation (e.g., Mg²⁺ or Mn²⁺).

-

S-1360 dissolved in DMSO.

-

96-well plates.

-

Detection system (e.g., gel electrophoresis and autoradiography, or a fluorescence-based method).

-

-

Procedure:

-

The integrase enzyme is pre-incubated with the donor DNA substrate in the assay buffer to form a stable complex.

-

Serial dilutions of S-1360 are added to the wells of the 96-well plate.

-

The pre-formed enzyme-DNA complex is added to the wells containing the inhibitor.

-

The strand transfer reaction is initiated by the addition of the acceptor DNA substrate.

-

The reaction is incubated at 37°C for a defined period (e.g., 60 minutes).

-

The reaction is stopped, and the products are analyzed.

-

The concentration of S-1360 that inhibits 50% of the integrase activity (IC₅₀) is calculated from a dose-response curve.

-

Anti-HIV Activity and Cytotoxicity Assay (EC₅₀ and CC₅₀ Determination using MTT Assay)

This cell-based assay determines the concentration of a compound required to inhibit HIV-1 replication by 50% (EC₅₀) and the concentration that is toxic to 50% of the host cells (CC₅₀).

-

Reagents and Materials:

-

A human T-cell line susceptible to HIV-1 infection (e.g., MT-4 cells).

-

A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB).

-

Cell culture medium.

-

S-1360 dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., acidified isopropanol).

-

96-well plates.

-

Microplate reader.

-

-

Procedure for EC₅₀:

-

MT-4 cells are seeded in a 96-well plate.

-

Serial dilutions of S-1360 are added to the wells.

-

A standard amount of HIV-1 is added to the wells.

-

The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

-

At the end of the incubation, MTT solution is added to each well. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

After a few hours of incubation, the formazan crystals are dissolved using a solubilization buffer.

-

The absorbance is measured using a microplate reader.

-

The EC₅₀ value is calculated by determining the concentration of S-1360 that protects 50% of the cells from the cytopathic effects of the virus.

-

-

Procedure for CC₅₀:

-

The procedure is identical to the EC₅₀ determination, except that no virus is added to the cells.

-

This measures the direct cytotoxic effect of S-1360 on the host cells.

-

The CC₅₀ value is the concentration of the compound that reduces the viability of the cells by 50%.

-

Figure 3: General experimental workflows for determining the biological activity of S-1360.

Clinical Development and Discontinuation

S-1360 was the first HIV integrase inhibitor to advance into clinical trials, with Phase II studies underway as of October 2002. However, its development was halted in 2003. The primary reasons cited for the discontinuation were a lack of in vivo efficacy and unfavorable pharmacokinetic properties. This highlights a common challenge in drug development where promising in vitro activity does not always translate to clinical effectiveness.

Conclusion

S-1360 represents a significant milestone in the history of antiretroviral therapy as the first HIV integrase inhibitor to reach clinical trials. Its discovery and early development paved the way for the successful approval of later-generation INSTIs, which are now a cornerstone of modern HIV treatment. While S-1360 itself did not become a therapeutic agent, the lessons learned from its development were invaluable for the field. This technical guide provides a consolidated source of the publicly available information on S-1360, serving as a valuable resource for researchers and scientists in the field of antiviral drug discovery.

References

S-1360: A Technical Overview of an Early HIV Integrase Inhibitor

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

S-1360, an early HIV integrase inhibitor developed through a collaboration between Shionogi and GlaxoSmithKline, represented a pioneering effort in the exploration of a novel class of antiretroviral drugs. As the first integrase inhibitor to advance into human clinical trials, S-1360 played a crucial role in validating HIV integrase as a viable therapeutic target. Although its development was ultimately discontinued during Phase II clinical trials, the story of S-1360 provides valuable insights into the discovery and development of HIV integrase strand transfer inhibitors (INSTIs). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of S-1360, presenting available quantitative data, outlining probable experimental methodologies, and illustrating key concepts through signaling pathway and workflow diagrams.

Discovery and Preclinical Development

The discovery of S-1360 emerged from extensive screening efforts to identify non-nucleoside inhibitors of HIV replication. The focus on HIV integrase was driven by its essential role in the viral life cycle and the absence of a homologous enzyme in humans, suggesting a potential for high therapeutic selectivity.

In Vitro Activity

S-1360 demonstrated potent inhibitory activity against the HIV-1 integrase enzyme in biochemical assays and antiviral activity in cell-based assays.

| Parameter | Value | Assay Type | Cell Line (for cellular assays) |

| IC50 | 20 nM | Purified HIV-1 Integrase Inhibition | N/A |

| EC50 | 200 nM | MTT Assay | MT-4 cells infected with HIV-1 IIIB |

| CC50 | 12 µM | MTT Assay | MT-4 cells |

Preclinical Studies

Preclinical evaluation of S-1360 in animal models indicated a promising pharmacological, pharmacokinetic, safety, and toxicological profile, which supported its progression into clinical development. However, specific quantitative data from these animal studies are not extensively available in the public domain.

Mechanism of Action

S-1360 is an HIV integrase strand transfer inhibitor (INSTI). It exerts its antiviral effect by binding to the active site of the HIV integrase enzyme, thereby blocking the strand transfer step of viral DNA integration into the host cell's genome. This action effectively halts the HIV replication cycle.

Clinical Development

S-1360 was the first HIV integrase inhibitor to be evaluated in human clinical trials.

Phase I Clinical Trial

A Phase I study was conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of S-1360.

Study Design:

-

Participants: Healthy adult volunteers.

-

Design: A randomized, placebo-controlled, dose-escalation study.

-

Dosage: Multiple oral doses were administered, including 500 mg, 1000 mg, and 2000 mg every 12 hours.

-

Key Findings:

-

S-1360 was generally well-tolerated.

-

The most frequently reported adverse event was headache.

-

The drug was readily absorbed, with peak plasma concentrations (Tmax) occurring between 2.25 and 3 hours after repeated dosing.

-

Dose-proportional increases in AUC (area under the curve) and Cmax (maximum concentration) were observed between the 1000 mg and 2000 mg doses.

-

Plasma protein binding was high, ranging from 98.23% to 99.98%.

-

Phase II Clinical Trial

Following the promising results from the Phase I study, S-1360 advanced to Phase II clinical trials in HIV-infected patients. However, the development of S-1360 was discontinued during this phase in August 2003. The specific reasons for the discontinuation are not detailed in the available public information.

Experimental Protocols

While specific, detailed experimental protocols for the studies on S-1360 are not publicly available, this section outlines the general methodologies that would have been employed for the key experiments cited.

In Vitro HIV Integrase Inhibition Assay

Objective: To determine the concentration of S-1360 required to inhibit the enzymatic activity of purified HIV-1 integrase by 50% (IC50).

Methodology:

-

Enzyme and Substrate Preparation: Recombinant HIV-1 integrase is purified. A model DNA substrate mimicking the viral DNA end is prepared and labeled (e.g., with a fluorescent or radioactive tag).

-

Reaction Mixture: The reaction is typically carried out in a microplate format. Each well contains a buffer solution with appropriate cofactors (e.g., Mg2+ or Mn2+), the purified integrase enzyme, and the labeled DNA substrate.

-

Inhibitor Addition: Serial dilutions of S-1360 are added to the wells. Control wells with no inhibitor are included.

-

Incubation: The plate is incubated at 37°C to allow the integration reaction (strand transfer) to occur.

-

Detection: The products of the integration reaction are separated from the substrate using methods like gel electrophoresis or captured on a solid phase. The amount of product is quantified by measuring the signal from the label.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of S-1360. The IC50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Antiviral Activity Assay (MTT Assay)

Objective: To determine the concentration of S-1360 that inhibits HIV-1 replication in a cell culture by 50% (EC50) and the concentration that reduces cell viability by 50% (CC50).

Methodology:

-

Cell Culture: A susceptible cell line (e.g., MT-4, a human T-cell line) is cultured in appropriate media.

-

Infection: The cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB).

-

Drug Treatment: Immediately after infection, the cells are plated in a microplate, and serial dilutions of S-1360 are added to the wells. Control wells with no drug and uninfected cells are included.

-

Incubation: The plate is incubated for a period that allows for multiple rounds of viral replication (typically 4-5 days).

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is read using a spectrophotometer at a wavelength of approximately 570 nm.

-

Data Analysis:

-

EC50: The absorbance values from the infected, drug-treated wells are compared to the infected, untreated control wells to determine the percentage of protection from virus-induced cell death. The EC50 is the concentration of S-1360 that protects 50% of the cells from the cytopathic effects of the virus.

-

CC50: The absorbance values from the uninfected, drug-treated wells are compared to the uninfected, untreated control wells to determine the percentage of cytotoxicity. The CC50 is the concentration of S-1360 that reduces cell viability by 50%.

-

Conclusion

S-1360 was a landmark compound in the history of antiretroviral therapy development. As the first HIV integrase inhibitor to reach clinical trials, it provided critical proof-of-concept for this class of drugs. Although its own development was not completed, the pioneering work on S-1360 paved the way for the subsequent successful development of other integrase inhibitors that are now a cornerstone of modern HIV treatment regimens. The lessons learned from the S-1360 program undoubtedly informed the strategies for discovering and developing safer and more potent second-generation INSTIs.

S-1360: A Technical Overview of a Pioneering HIV-1 Integrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-1360 was a promising, orally active HIV-1 integrase inhibitor developed by Shionogi-GlaxoSmithKline Pharmaceuticals. As one of the first integrase inhibitors to enter clinical trials, it represented a significant advancement in the pursuit of novel antiretroviral therapeutic targets. Although its development was discontinued in the early 2000s, the data generated from its preclinical and early clinical evaluation provided valuable insights for the development of subsequent drugs in this class. This document provides a detailed technical guide on S-1360, summarizing its mechanism of action, in vitro activity, and human pharmacokinetic data.

Core Data Summary

Table 1: In Vitro Anti-HIV-1 Activity of S-1360

| Parameter | Value | Cell Line/Assay Conditions |

| EC50 | 63 ng/mL | Not Specified |

Table 2: Pharmacokinetic Parameters of S-1360 in Healthy Volunteers (Multiple Dose Study)

| Dose | Cmax (µg/mL) (Day 14, mean) | tmax (hours) (Day 14, median) | Terminal Elimination t1/2 (hours) (mean) |

| 500 mg q12h | 4.75 | 2.25 - 3 | 7.7 - 16 |

| 1000 mg q12h | Not Specified | 2.25 - 3 | 7.7 - 16 |

| 2000 mg q12h | 15.6 | 2.25 - 3 | 7.7 - 16 |

Note: The study was conducted under fed conditions.

Table 3: Additional Pharmacokinetic and Safety Data for S-1360

| Parameter | Value/Observation |

| Plasma Protein Binding | 98.23% - 99.98% |

| Accumulation (q12h dosing) | Not significant |

| Most Frequent Adverse Event | Headache |

| Severity of Adverse Events | Mild to moderate, resolved spontaneously |

Mechanism of Action

S-1360 is an HIV-1 integrase strand transfer inhibitor (INSTI). The HIV-1 integrase enzyme is crucial for the replication of the virus as it catalyzes the insertion of the viral DNA into the host cell's genome. This process involves two key steps: 3'-processing and strand transfer. S-1360 specifically inhibits the strand transfer step, thereby preventing the covalent linkage of the viral DNA to the host chromosome. This action effectively halts the HIV replication cycle.

Experimental Protocols

Detailed experimental protocols for the specific studies on S-1360 are not publicly available. However, the following are representative methodologies for the types of experiments conducted during its development.

In Vitro Anti-HIV-1 Activity (EC50 Determination)

A common method for determining the 50% effective concentration (EC50) of an anti-HIV compound involves a cell-based assay. A typical protocol would be as follows:

-

Cell Culture: A suitable human T-cell line (e.g., MT-2, CEM-SS) or peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media.

-

Drug Preparation: S-1360 is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to a range of concentrations.

-

Infection: The cultured cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) in the presence of the various concentrations of S-1360. Control wells with no drug and uninfected cells are also included.

-

Incubation: The infected cells are incubated for a period of 4-7 days to allow for viral replication.

-

Quantification of Viral Replication: The extent of viral replication is measured by a suitable method, such as:

-

p24 Antigen Capture ELISA: This assay quantifies the amount of the viral core protein p24 in the cell culture supernatant.

-

Reverse Transcriptase (RT) Activity Assay: This measures the activity of the viral RT enzyme in the supernatant.

-

Cell Viability Assay (e.g., MTT assay): This measures the cytopathic effect of the virus on the cells.

-

-

Data Analysis: The percentage of inhibition of viral replication at each drug concentration is calculated relative to the no-drug control. The EC50 value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Pharmacokinetic Study in Healthy Volunteers

The pharmacokinetic parameters of S-1360 were likely determined through a Phase I clinical trial with a protocol similar to the following:

-

Study Design: A randomized, double-blind, placebo-controlled, escalating multiple-dose study.

-

Subjects: Healthy adult volunteers meeting specific inclusion and exclusion criteria.

-

Dosing Regimen: Subjects are randomized to receive different oral doses of S-1360 (e.g., 500 mg, 1000 mg, 2000 mg) or a placebo, typically administered with food to assess its effect on absorption. Dosing is repeated at regular intervals (e.g., every 12 hours) for a specified duration.

-

Blood Sampling: Blood samples are collected at predefined time points before and after drug administration on the first day and after multiple doses to reach a steady state.

-

Plasma Analysis:

-

Blood samples are centrifuged to separate the plasma.

-

The concentration of S-1360 in the plasma samples is quantified using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

-

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:

-

Cmax: Maximum observed plasma concentration.

-

tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): A measure of total drug exposure.

-

t1/2 (Terminal Elimination Half-life): The time it takes for the plasma concentration to decrease by half.

-

-

Safety and Tolerability Monitoring: Subjects are monitored throughout the study for any adverse events through clinical assessments, electrocardiograms (ECGs), and laboratory tests.

Visualizations

Caption: The HIV-1 lifecycle and the point of intervention for S-1360.

Caption: Mechanism of action of S-1360 as an HIV integrase strand transfer inhibitor.

S-1360: A Technical Overview of a Pioneering HIV-1 Integrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antiviral activity and mechanism of action of S-1360, an early-generation HIV-1 integrase inhibitor. Although its clinical development was discontinued, the study of S-1360 has contributed to the foundational understanding of HIV-1 integrase as a therapeutic target. This document summarizes its known antiviral spectrum, details relevant experimental protocols, and visualizes its mechanism of action.

Antiviral Activity Spectrum of S-1360

S-1360 is an orally active HIV integrase inhibitor developed by Shionogi.[1] It demonstrated potent antiviral activity primarily against Human Immunodeficiency Virus Type 1 (HIV-1). Clinical development of S-1360 was discontinued in the Phase II trial stage in August 2003.[1]

In Vitro Anti-HIV-1 Activity

S-1360 exhibited potent and specific activity against HIV-1, including a range of clinical isolates and strains resistant to other classes of antiretroviral drugs.

| Virus/Cell Line | EC50 (nM) | Notes | Reference |

| Variety of clinical HIV-1 isolates | 140 (mean) | Active against both X4 and R5 tropic strains. | [2] |

| HIV-1(IIIB) in MT-4 cells | Not specified | Used in combination studies to evaluate other compounds. | [3] |

| NRTI, NNRTI, and PI-resistant HIV-1 variants | Potent activity reported | Specific EC50 values for resistant strains are not detailed in the available literature. | [2] |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. NRTI: Nucleoside Reverse Transcriptase Inhibitor; NNRTI: Non-Nucleoside Reverse Transcriptase Inhibitor; PI: Protease Inhibitor.

The available data indicates that S-1360's antiviral activity is highly specific to HIV-1. Extensive studies on its activity against a broader spectrum of other viruses are not available in the public domain, likely due to its targeted mechanism of action and early discontinuation.

Mechanism of Action

S-1360 functions as an HIV-1 integrase inhibitor. HIV-1 integrase is a crucial enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome. S-1360 specifically targets the strand transfer step of this process.

HIV-1 Integrase Catalytic Process and Inhibition by S-1360

The following diagram illustrates the key steps of HIV-1 DNA integration and the point of inhibition by S-1360.

Experimental Protocols

The following sections describe representative methodologies for evaluating the in vitro antiviral activity of HIV-1 integrase inhibitors like S-1360.

In Vitro HIV-1 Integrase Strand Transfer Assay

This assay quantitatively measures the inhibition of the strand transfer step of the HIV-1 integration process.

Objective: To determine the concentration at which an inhibitor (e.g., S-1360) blocks 50% of the integrase strand transfer activity (IC50).

Materials:

-

Recombinant HIV-1 Integrase enzyme

-

Donor substrate DNA (simulating the viral DNA end)

-

Target substrate DNA (simulating the host DNA)

-

Assay buffer

-

Test compound (S-1360)

-

96-well plates

-

Detection reagents (e.g., colorimetric or fluorescent)

Workflow:

Procedure:

-

A 96-well plate is coated with the donor substrate DNA.

-

Recombinant HIV-1 integrase enzyme is added to the wells along with serial dilutions of the test compound (S-1360).

-

The plate is incubated to allow the inhibitor to bind to the integrase.

-

The target substrate DNA is added to initiate the strand transfer reaction.

-

After incubation, the plate is washed to remove unbound components.

-

A detection reagent, often an antibody that recognizes the integrated product, is added.

-

The signal is measured, and the IC50 value is calculated by plotting the percent inhibition against the compound concentration.

Cell-Based Anti-HIV-1 Assay (p24 ELISA)

This assay measures the ability of a compound to inhibit HIV-1 replication in a cell culture system.

Objective: To determine the 50% effective concentration (EC50) of a compound in preventing HIV-1 replication.

Materials:

-

HIV-1 susceptible cell line (e.g., MT-4, CEM-SS)

-

HIV-1 viral stock

-

Test compound (S-1360)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

HIV-1 p24 antigen ELISA kit

Workflow:

Procedure:

-

HIV-1 susceptible cells are seeded in a 96-well plate.

-

Serial dilutions of S-1360 are added to the wells.

-

The cells are then infected with a standardized amount of HIV-1.

-

The plate is incubated for a period of 3-7 days to allow for multiple rounds of viral replication.

-

The cell culture supernatant is harvested.

-

The amount of HIV-1 p24 antigen in the supernatant, a marker of viral replication, is quantified using an ELISA.

-

In parallel, the toxicity of the compound on the cells is measured to determine the 50% cytotoxic concentration (CC50).

-

The EC50 is calculated from the reduction in p24 levels at different drug concentrations. The selectivity index (SI = CC50/EC50) is then determined to assess the therapeutic window of the compound.

Conclusion

S-1360 was a promising, potent, and specific inhibitor of HIV-1 integrase with demonstrated activity against a variety of clinically relevant viral strains, including those with resistance to other antiretroviral classes. Although its development was halted, the research surrounding S-1360 provided valuable insights into the therapeutic potential of targeting HIV-1 integrase, paving the way for the successful development of subsequent drugs in this class. The methodologies described herein represent standard approaches for the evaluation of such antiviral compounds.

References

An In-depth Technical Guide to the DiversitAb™ Platform and the Production of SAB-136

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SAB Biotherapeutics' innovative DiversitAb™ platform, the core technology behind the production of fully human polyclonal antibodies. It delves into the scientific principles, experimental methodologies, and preclinical and clinical findings related to this platform, with a specific focus on the product candidate SAB-136.

Introduction to the DiversitAb™ Platform

SAB Biotherapeutics has developed a novel immunotherapy platform, trademarked as DiversitAb™, for the production of fully human polyclonal antibodies. This technology leverages genetically engineered cattle, referred to as transchromosomic (Tc) Bovine™, to produce a robust and diverse repertoire of human antibodies in response to a specific antigen. This approach offers a significant advantage over traditional methods of polyclonal antibody production, which often rely on animal-derived antibodies that can elicit an immune response in humans. The DiversitAb™ platform enables the generation of high-titer, high-avidity, and broadly neutralizing antibodies against a wide range of targets, including infectious agents and autoimmune disease-related antigens.

The Core Technology: Transchromosomic (Tc) Bovine™

The cornerstone of the DiversitAb™ platform is the transchromosomic (Tc) Bovine™. These are cattle that have been genetically engineered to carry a human artificial chromosome (HAC) containing the full repertoire of human immunoglobulin genes. Simultaneously, the endogenous bovine immunoglobulin genes have been knocked out, ensuring that the antibodies produced by these animals are fully human.

Genetic Engineering of Tc Bovine™

The creation of Tc Bovine™ involves a multi-step genetic engineering process:

-

Introduction of Human Immunoglobulin Loci: A human artificial chromosome (HAC) containing the entire human immunoglobulin heavy and light chain loci is introduced into bovine fetal fibroblasts. This HAC is a mini-chromosome that can be stably maintained and transmitted through generations.

-

Knockout of Endogenous Bovine Immunoglobulin Genes: The genes responsible for producing bovine antibodies are inactivated or "knocked out" using gene-editing technologies. This is a critical step to prevent the production of bovine or chimeric antibodies.

-

Somatic Cell Nuclear Transfer (SCNT): The nucleus from a genetically modified fibroblast is transferred into an enucleated bovine oocyte. This reconstructed embryo is then implanted into a surrogate cow to develop into a Tc calf.

This process results in cattle that are capable of producing a diverse array of fully human polyclonal antibodies upon immunization.

Experimental Protocols

The production of target-specific, fully human polyclonal antibodies using the DiversitAb™ platform involves a series of well-defined experimental protocols.

Antigen Preparation and Immunization of Tc Bovine™

The first step is the preparation of the target antigen, which will be used to immunize the Tc Bovine™. The nature of the antigen can vary depending on the therapeutic target and can include:

-

Inactivated viruses or bacteria

-

Recombinant proteins or protein subunits

-

Toxoids

Once the antigen is prepared, the Tc Bovine™ are immunized using a proprietary immunization schedule and adjuvant formulation. This process is designed to elicit a strong and diverse immune response, leading to the production of high titers of antigen-specific human polyclonal antibodies.

Plasma Collection and Antibody Purification

Following immunization, plasma is collected from the Tc Bovine™. This plasma contains a high concentration of fully human polyclonal antibodies. The purification of these antibodies is a critical step to ensure the safety and efficacy of the final product. The general workflow for antibody purification is as follows:

-

Plasma Separation: Blood collected from the Tc Bovine™ is centrifuged to separate the plasma from the cellular components.

-

Initial Purification: The plasma undergoes initial purification steps, such as precipitation and filtration, to remove larger proteins and other contaminants.

-

Chromatography: The partially purified antibody solution is then subjected to a series of chromatography steps to isolate the human IgG fraction. This typically involves affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography.

-

Viral Inactivation and Removal: To ensure the safety of the final product, viral inactivation and removal steps are incorporated into the purification process.

-

Formulation: The purified human polyclonal antibodies are formulated in a suitable buffer for intravenous administration.

The entire process is conducted under current Good Manufacturing Practice (cGMP) conditions to ensure the quality and consistency of the final product.

Quantitative Data Summary

The DiversitAb™ platform has been used to generate several product candidates, with preclinical and clinical data demonstrating their potential therapeutic efficacy.

| Product Candidate | Target | Indication | Key Preclinical/Clinical Findings |

| SAB-136 | Mycoplasma hominis | Antibiotic-resistant bacterial infection | First-in-human trial showed a reduction in bacterial burden and improved clinical parameters in a patient with a chronic, antibiotic-resistant infection. The treatment was well-tolerated with no significant adverse events.[1][2] |

| SAB-176 | Influenza A and B viruses | Seasonal and pandemic influenza | Phase 1 and 2a clinical trials demonstrated a favorable safety profile and the potential to provide broad protection against various influenza strains.[3] |

| SAB-185 | SARS-CoV-2 | COVID-19 | Preclinical studies showed potent neutralization of multiple SARS-CoV-2 variants. Phase 2 clinical data indicated a reduction in viral load and a favorable safety profile in non-hospitalized adults with COVID-19.[4] |

| SAB-142 | Human Thymocytes | Type 1 Diabetes | Phase 1 clinical trial in healthy volunteers showed a favorable safety profile with no observed serum sickness.[5] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key aspects of the DiversitAb™ platform and the mechanism of action of the resulting polyclonal antibodies.

Production of Fully Human Polyclonal Antibodies

Caption: Workflow for the generation of Tc Bovine™ and the production of fully human polyclonal antibodies.

Mechanism of Action of Polyclonal Antibodies

Caption: Polyclonal antibodies recognize multiple epitopes on a pathogen, leading to various effector functions.

Conclusion

The DiversitAb™ platform represents a significant advancement in the field of antibody therapeutics. By harnessing the robust immune system of transchromosomic bovines, SAB Biotherapeutics can produce fully human, high-titer polyclonal antibodies against a wide array of targets. The preclinical and clinical data for product candidates such as SAB-136, SAB-176, and SAB-185 demonstrate the potential of this platform to address unmet medical needs in infectious diseases and autoimmune disorders. Further research and clinical development will continue to elucidate the full therapeutic potential of this innovative technology.

References

- 1. siouxfalls.business [siouxfalls.business]

- 2. academic.oup.com [academic.oup.com]

- 3. US FDA grants fast track status to SAB Biotherapeutics’ SAB-176 [pharmaceutical-technology.com]

- 4. Phase 2 Safety and Antiviral Activity of SAB-185, a Novel Polyclonal Antibody Therapy for Nonhospitalized Adults With COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sab.bio [sab.bio]

Preclinical Profile of S-1360: An Early HIV-1 Integrase Inhibitor

Executive Summary: S-1360 (also known as GW810781) was a pioneering HIV-1 integrase inhibitor developed by Shionogi and GlaxoSmithKline. As the first compound of its class to advance to clinical trials, it marked a significant step in the development of a new class of antiretroviral drugs. S-1360 targets the HIV-1 integrase enzyme, a critical component for the integration of the viral DNA into the host cell's genome, thereby preventing viral replication. Despite promising initial in vitro activity, the development of S-1360 was ultimately discontinued due to challenges with in vivo efficacy and unfavorable pharmacokinetic properties observed in early human studies. This guide provides a comprehensive overview of the available preclinical data on S-1360, including its mechanism of action, in vitro activity, and the general experimental protocols used in its evaluation.

In Vitro Activity of S-1360

S-1360 demonstrated potent inhibitory activity against HIV-1 integrase and viral replication in cell-based assays. The key quantitative data from these preclinical studies are summarized in the table below.

| Assay Type | Parameter | Value | Cell Line / Conditions | Virus Strain |

| Enzymatic Assay | IC50 | 20 nM | Purified HIV-1 Integrase | N/A |

| Cell-Based Assay | EC50 | 200 nM | MT-4 cells (MTT Assay) | HIV-1 IIIB |

| Cell-Based Assay | CC50 | 12 µM | MT-4 cells (MTT Assay) | N/A |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration.

S-1360 was reported to be active against both X4 and R5 tropic strains of HIV-1, as well as against variants resistant to other classes of antiretroviral drugs[1].

Experimental Protocols

Detailed experimental protocols for the specific preclinical studies on S-1360 are not extensively available in the public domain, likely due to the compound's early discontinuation. However, based on standard methodologies for evaluating anti-HIV compounds, the following general protocols were likely employed.

HIV-1 Integrase Inhibition Assay (General Protocol)

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of purified recombinant HIV-1 integrase. The reaction typically involves two key steps that integrase catalyzes: 3'-processing and strand transfer.

-

Immobilization of Viral DNA Substrate: A biotin-labeled oligonucleotide mimicking the long terminal repeat (LTR) of HIV-1 DNA is immobilized on a streptavidin-coated microplate.

-

Enzyme and Inhibitor Incubation: Recombinant HIV-1 integrase is pre-incubated with varying concentrations of the test compound (S-1360) to allow for binding.

-

Reaction Initiation: A target DNA substrate, labeled with a detectable marker (e.g., digoxigenin), is added to the wells to initiate the strand transfer reaction.

-

Detection: The plate is washed to remove unbound components. The amount of integrated target DNA is then quantified by adding an enzyme-linked antibody against the detectable marker (e.g., anti-digoxigenin-HRP) followed by a colorimetric substrate.

-

Data Analysis: The signal intensity is measured, and the IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

Cell Viability and Antiviral Activity (MTT Assay in MT-4 Cells - General Protocol)

The MTT assay is a colorimetric assay used to assess cell viability and, in the context of antiviral testing, the protective effect of a compound against virus-induced cell death.

-

Cell Plating: Human T-cell line MT-4, which is highly susceptible to HIV-1 infection, is seeded in a 96-well plate.

-

Compound Addition: Serial dilutions of S-1360 are added to the wells. Control wells with no compound and no virus are included.

-

Viral Infection: A standardized amount of HIV-1 virus stock (e.g., HIV-1 IIIB) is added to the wells containing cells and the test compound.

-

Incubation: The plate is incubated for a period that allows for multiple rounds of viral replication and subsequent cytopathic effects (typically 4-5 days).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the purple solution is measured using a spectrophotometer at a wavelength of approximately 570 nm.

-

Data Analysis: The EC50 is determined by analyzing the dose-response curve of the compound's ability to protect cells from virus-induced death. The CC50 is determined in parallel experiments without the virus to assess the compound's inherent cytotoxicity.

Signaling Pathway and Experimental Workflow

HIV-1 Integrase Signaling Pathway and Inhibition by S-1360

The primary mechanism of action of S-1360 is the inhibition of the HIV-1 integrase enzyme. This enzyme is responsible for inserting the viral DNA, which is reverse transcribed from the viral RNA, into the host cell's genome. This integration is a critical step for the establishment of a productive and persistent infection. By blocking this step, S-1360 prevents the virus from replicating.

General Experimental Workflow for Preclinical Antiviral Testing

The preclinical evaluation of an antiviral candidate like S-1360 typically follows a structured workflow, starting from initial screening to more complex cell-based and in vivo studies.

Limitations and Conclusion

References

Unveiling the Pharmacokinetic Profile of S-1360: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the pharmacokinetic properties of S-1360, an investigational HIV integrase inhibitor. While the development of S-1360 was discontinued in 2003, the available data from its early clinical evaluation offers valuable insights for researchers in the field of antiretroviral drug development. This document summarizes key pharmacokinetic parameters, details representative experimental methodologies, and visualizes the compound's mechanism of action and study workflow.

Pharmacokinetic Profile of S-1360

S-1360, developed through a collaboration between Shionogi and GlaxoSmithKline, demonstrated several key pharmacokinetic characteristics during its early-phase clinical trials. The compound was designed as an oral agent to block the strand transfer step of HIV integration, a critical process for viral replication.[1][2]

Absorption and Distribution

Following oral administration in healthy volunteers, S-1360 was readily absorbed, with the time to reach maximum plasma concentration (Tmax) observed between 2.25 and 3 hours.[3] Studies in animal models, specifically rats and dogs, showed high oral bioavailability of 93.7% and 75.1%, respectively.[4] However, a notable finding from early human studies was that systemic exposure in healthy volunteers was lower than what was anticipated based on these preclinical animal models.[4] S-1360 exhibited a high degree of binding to plasma proteins, with in vivo binding reported to be in the range of 98.23% to 99.98%.

Metabolism and Excretion

Human mass balance studies utilizing radiolabeled [14C]-S-1360 provided crucial information regarding its metabolic fate. The primary metabolic pathways for S-1360 in humans were identified as reduction and glucuronidation. The two major metabolites found in human plasma were a reduced form of the compound (HP1) and an N-glucuronide conjugate of S-1360. These two metabolites were significant, each accounting for approximately 30% of the total area under the curve (AUC) of all radioactive components in plasma. Clinical observations indicated that repeated dosing of S-1360 did not result in significant accumulation of the drug in the body.

Dose Proportionality

In a study involving escalating multiple doses in healthy volunteers under fed conditions, S-1360 demonstrated dose-proportional pharmacokinetics. An approximately proportionate increase in both the total drug exposure (AUC) and the peak plasma concentration (Cmax) was observed when the dose was increased from 1000 mg to 2000 mg. The drug was reported to be generally well-tolerated in single doses up to 2000 mg and in twice-daily dosing regimens up to 2000 mg for a duration of 11 days.

Quantitative Pharmacokinetic Data

Due to the early termination of S-1360's development, a comprehensive public database of its quantitative pharmacokinetic parameters is limited. The following table summarizes the available data based on early clinical trial reports.

| Parameter | Value/Description | Species | Study Conditions |

| Tmax (Time to Peak Concentration) | 2.25 - 3 hours | Human | Multiple oral doses |

| Bioavailability | 93.7% | Rat | Oral administration |

| 75.1% | Dog | Oral administration | |

| Lower than expected in humans | Human | Comparison to animal models | |

| Plasma Protein Binding | 98.23% - 99.98% | Human | In vivo |

| Dose Proportionality | Observed for AUC and Cmax | Human | Between 1000 mg and 2000 mg doses |

| Accumulation | Not significant with repeat dosing | Human | Multiple oral doses |

| Major Metabolites | Reduced metabolite (HP1) and S-1360 N-glucuronide | Human | Constituting ~30% of total AUC each |

Experimental Protocols

Detailed experimental protocols from the S-1360 clinical trials are not publicly available. However, based on standard practices for Phase I pharmacokinetic studies conducted in the early 2000s, a representative methodology can be described.

Representative Phase I, Single and Multiple Ascending Dose Study in Healthy Volunteers

Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending oral doses of S-1360 in healthy adult volunteers.

Study Design: A randomized, double-blind, placebo-controlled, dose-escalation study.

Participants: Healthy male and female volunteers, aged 18-55 years, with no clinically significant abnormalities as determined by medical history, physical examination, electrocardiogram (ECG), and clinical laboratory tests.

Methodology:

-

Single Ascending Dose (SAD) Phase:

-

Cohorts of subjects receive a single oral dose of S-1360 or placebo.

-

Dose levels could range from 100 mg up to 2000 mg.

-

Serial blood samples are collected at pre-defined time points (e.g., pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

-

Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

-

Urine may also be collected to assess renal excretion.

-

-

Multiple Ascending Dose (MAD) Phase:

-

Following safety review of SAD data, new cohorts of subjects receive multiple oral doses of S-1360 or placebo (e.g., twice daily for 7 to 14 days).

-

Dose levels could range from 500 mg to 2000 mg.

-

Serial blood samples are collected on Day 1 and at steady-state (e.g., Day 7 or Day 14) to determine pharmacokinetic parameters.

-

Trough plasma concentrations may be monitored on other days to assess accumulation.

-

-

Bioanalytical Method:

-

Plasma concentrations of S-1360 and its major metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

-

The method would be validated for linearity, accuracy, precision, selectivity, and stability.

-

-

Pharmacokinetic Analysis:

-

Non-compartmental analysis is used to determine pharmacokinetic parameters including Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC extrapolated to infinity (AUC0-inf), terminal half-life (t1/2), apparent total body clearance (CL/F), and apparent volume of distribution (Vz/F).

-

-

Safety and Tolerability Assessment:

-

Monitoring of adverse events, vital signs, ECGs, and clinical laboratory parameters throughout the study.

-

Visualizations

Signaling Pathway: Mechanism of HIV Integrase Inhibition

Caption: Mechanism of action of S-1360 as an HIV integrase inhibitor.

Experimental Workflow: Phase I Pharmacokinetic Study

Caption: General workflow of a Phase I clinical pharmacokinetic study.

References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 2. A phase I study comparing the pharmacokinetics of the biosimilar (RD12014) with liraglutide (Victoza) in healthy Chinese male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Accuracy of allometrically predicted pharmacokinetic parameters in humans: role of species selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase 1 Study Evaluating the Pharmacokinetics, Dose Proportionality, Bioavailability, and Tolerability of Subcutaneous Levothyroxine Sodium (XP-8121) - PubMed [pubmed.ncbi.nlm.nih.gov]

S-1360 Phase I Clinical Trial: A Technical Review

An In-depth Analysis of the Initial Human Safety, Tolerability, and Pharmacokinetic Profile of a Pioneering HIV-1 Integrase Inhibitor

This technical guide provides a comprehensive overview of the Phase I clinical trial results for S-1360, an investigational HIV-1 integrase inhibitor. Developed through a joint venture between Shionogi and GlaxoSmithKline, S-1360 was among the first in its class to enter clinical trials. Although its development was discontinued in 2003, the data from its initial human studies offer valuable insights for researchers, scientists, and drug development professionals in the field of antiretroviral therapy.

Introduction

S-1360 is an HIV integrase inhibitor, a class of antiretroviral drugs that targets the integrase enzyme, essential for the replication of HIV by inserting the viral DNA into the host cell's genome.[1] At the time of its development, S-1360 represented a novel mechanism of action against HIV. In preclinical studies, S-1360 demonstrated potent anti-HIV activity with an EC50 of 63 ng/mL.[2] Following these promising in vitro results, a Phase I clinical trial was initiated to evaluate the safety, tolerability, and pharmacokinetics of S-1360 in healthy human volunteers. Phase II trials were ongoing as of October 2002.[1]

Phase I Clinical Trial Results

Study Design and Methodology

The Phase I study was a randomized, double-blind, placebo-controlled, parallel-group, escalating multiple-dose trial conducted in healthy volunteers under fed conditions.[2] A total of 24 subjects were enrolled, with 18 receiving S-1360 and 6 receiving a placebo.[2] The study evaluated three escalating dose levels of S-1360 administered orally every 12 hours (q12h).

The dosing schedule was as follows:

-

Day 1 and Day 14: Single dose administration.

-

Day 2: No dose administered.

-

Day 3 to Day 13: Twice-daily (q12h) dosing.

Pharmacokinetic profiles were assessed on Day 1 and Day 14, with single pre-dose samples taken on Days 12 and 13. Clinical laboratory evaluations were conducted at pre-dose, and on Days 5, 9, and 16, as well as at a follow-up visit. Electrocardiograms (ECGs) were performed at baseline, on Days 1, 9, and 14 (pre-dose and 2 hours post-morning dose), and at follow-up.

Pharmacokinetic Profile

S-1360 was readily absorbed following oral administration. On Day 14, after multiple doses, the concentration-time profiles showed a biexponential decline after reaching the maximum concentration (Cmax). Repeat dosing every 12 hours did not lead to significant accumulation of the drug. In vivo, S-1360 was highly bound to plasma proteins.

Table 1: Summary of Pharmacokinetic Parameters of S-1360 in Healthy Volunteers (Day 14)

| Parameter | 500 mg q12h | 1000 mg q12h | 2000 mg q12h |

| Mean Cmax (µg/mL) | - | 4.75 - 15.6 | - |

| Median tmax (hours) | - | 2.25 - 3 | - |

| Mean Terminal Elimination t½ (hours) | - | 7.7 - 16 | - |

| Plasma Protein Binding (%) | - | 98.23 - 99.98 | - |

Note: The available data provides a range for Cmax and t½ across the dose groups but does not specify the values for each cohort.

Safety and Tolerability

S-1360 was generally well-tolerated in healthy volunteers. There were no serious adverse events reported during the study. Mild to moderate treatment-emergent adverse events were experienced by 56% (10 out of 18) of subjects who received S-1360 and 50% (3 out of 6) of subjects who received the placebo. The most frequently reported adverse event was headache.

Table 2: Incidence of Treatment-Emergent Adverse Events

| S-1360 (n=18) | Placebo (n=6) | |

| Subjects with at least one Adverse Event (%) | 10 (56%) | 3 (50%) |

| Most Frequent Adverse Event | Headache | Not Specified |

Experimental Protocols

Detailed experimental protocols for the bioanalytical methods used to determine S-1360 plasma concentrations and for the specific safety laboratory assays are not publicly available. Standard clinical trial methodologies for Phase I studies would have been followed, including:

-

Pharmacokinetic Sampling: Collection of whole blood samples at predefined time points before and after drug administration. Plasma would be separated by centrifugation and stored frozen until analysis.

-

Bioanalytical Method: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method would typically be used to quantify the concentration of S-1360 in plasma samples.

-

Safety Monitoring: Standard clinical laboratory tests would include hematology, clinical chemistry, and urinalysis. Vital signs and ECGs would be monitored at regular intervals.

Visualizations

Signaling Pathway

The following diagram illustrates the mechanism of action of HIV-1 integrase and the inhibitory effect of S-1360.

Experimental Workflow

The workflow of the S-1360 Phase I clinical trial is depicted in the following diagram.

Conclusion

The Phase I clinical trial of S-1360 demonstrated that the drug was well-tolerated in healthy volunteers and exhibited an acceptable pharmacokinetic profile. These initial findings supported the progression of S-1360 into further clinical studies in HIV-positive individuals. Although the development of S-1360 was ultimately halted, the early clinical data for this pioneering HIV-1 integrase inhibitor contributed to the foundational knowledge for this important class of antiretroviral drugs.

References

S 1360 phase II clinical trial data

An In-depth Technical Guide on the Core of S-1360, a Discontinued HIV Integrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-1360 was an investigational antiretroviral drug developed through a collaboration between Shionogi and GlaxoSmithKline. It belongs to the class of HIV integrase inhibitors, a group of drugs that target the viral enzyme integrase, essential for the replication of the human immunodeficiency virus (HIV).[1][2] Development of S-1360 was discontinued in August 2003 during Phase II clinical trials.[3] This guide provides a comprehensive overview of the available technical information regarding S-1360, including its mechanism of action, and available clinical trial information.

Core Data Summary

Drug Profile

| Feature | Description |

| Drug Name | S-1360 |

| Originator | Shionogi |

| Collaborator | GlaxoSmithKline |

| Drug Class | Antivirals |

| Mechanism of Action | HIV Integrase Inhibitor |

| Highest Development Phase | Phase II (Discontinued) |

| Indication | HIV Infections |

Phase II Clinical Trial Data

Due to the discontinuation of S-1360 development in 2003, detailed quantitative data from the Phase II clinical trials are not publicly available. The following tables represent the typical structure of data presentation for such a trial.

Patient Demographics and Baseline Characteristics (Illustrative)

| Characteristic | Value |

| Number of Patients | Data not publicly available |

| Age (Mean ± SD) | Data not publicly available |

| Sex (% Male/Female) | Data not publicly available |

| Race/Ethnicity (%) | Data not publicly available |

| Baseline HIV-1 RNA (log10 copies/mL, Mean ± SD) | Data not publicly available |

| Baseline CD4+ T-cell Count (cells/mm³, Mean ± SD) | Data not publicly available |

Efficacy Endpoints (Illustrative)

| Endpoint | Result |

| Proportion of patients with HIV-1 RNA <50 copies/mL at Week 24 | Data not publicly available |

| Mean change from baseline in HIV-1 RNA at Week 24 | Data not publicly available |

| Mean change from baseline in CD4+ T-cell count at Week 24 | Data not publicly available |

Safety and Tolerability (Illustrative)

| Adverse Event | Frequency (%) |

| Most Common Adverse Events | Data not publicly available |

| Serious Adverse Events | Data not publicly available |

| Discontinuations due to Adverse Events | Data not publicly available |

Experimental Protocols

Detailed experimental protocols for the S-1360 Phase II clinical trial are not publicly available. However, based on standard practices for HIV clinical trials during that period, the following methodologies would have been likely employed.

Study Design

The Phase II trial was likely a randomized, controlled study to evaluate the efficacy, safety, and dose-response of S-1360 in HIV-1 infected patients. Patients would have been assigned to different treatment arms, potentially including different doses of S-1360 in combination with other antiretroviral agents, compared to a standard-of-care regimen.

Inclusion and Exclusion Criteria (General)

-

Inclusion: HIV-1 infected adults, with a detectable viral load and CD4+ T-cell count within a specified range.

-

Exclusion: Presence of opportunistic infections, certain co-morbidities, or prior exposure to integrase inhibitors.

Efficacy Assessments

-

Viral Load: HIV-1 RNA levels in plasma would have been quantified at baseline and at regular intervals throughout the study using a validated polymerase chain reaction (PCR) assay.

-

Immunologic Assessment: CD4+ and CD8+ T-cell counts would have been measured by flow cytometry at baseline and various time points.

Safety Assessments

Safety would have been monitored through the recording of adverse events, physical examinations, and regular laboratory tests (hematology, clinical chemistry, and urinalysis).

Mandatory Visualizations

HIV Integrase Signaling Pathway

The following diagram illustrates the mechanism of action of HIV integrase and the point of intervention for an inhibitor like S-1360.

Caption: Mechanism of HIV integration and inhibition by S-1360.

Experimental Workflow for Antiviral Drug Efficacy Testing

This diagram outlines a typical workflow for evaluating the in vitro efficacy of an antiviral compound.

Caption: In vitro efficacy testing workflow for an antiviral agent.

References

Unraveling the Discontinuation of S-1360: A Technical Overview

The promising trajectory of S-1360, an early-generation HIV integrase inhibitor, was abruptly halted during Phase II clinical trials in August 2003. Developed through a collaboration between Shionogi and GlaxoSmithKline, S-1360's discontinuation stemmed from a combination of insufficient antiviral activity in patients and unfavorable pharmacokinetic properties. While detailed clinical trial data and specific experimental protocols remain largely undisclosed in the public domain, this guide synthesizes the available information to provide a technical overview for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting HIV Integrase

S-1360 belongs to the class of diketo acid derivatives, which were among the first compounds identified to specifically inhibit the strand transfer step of HIV integration. This process is crucial for the virus to insert its genetic material into the host cell's DNA, a necessary step for viral replication. The proposed mechanism of action for S-1360, like other inhibitors in its class, involves chelating the divalent metal ions (Mg2+) in the active site of the HIV integrase enzyme. This chelation disrupts the catalytic activity of the enzyme, thereby preventing the integration of the viral DNA into the host genome.

The Rationale for Discontinuation: Insufficient Efficacy and Problematic Pharmacokinetics

Despite a promising preclinical profile and a novel mechanism of action, S-1360 failed to demonstrate adequate performance in human clinical trials. The primary reasons cited for its discontinuation were:

-

Lack of in vivo Efficacy: The drug did not achieve the desired level of viral load reduction in HIV-infected patients. This suggests that the concentration of the drug at the site of action was not sufficient to effectively inhibit the integrase enzyme over a sustained period.

-

Pharmacokinetic Challenges: The way the drug was absorbed, distributed, metabolized, and excreted in the body proved to be suboptimal. While specific details are scarce, common pharmacokinetic issues for early drug candidates include poor oral bioavailability, rapid metabolism leading to a short half-life, or high inter-patient variability in drug exposure. These factors would have made it difficult to maintain therapeutic drug concentrations with a convenient dosing regimen.

The decision to terminate the development of S-1360 underscores the significant challenges faced in translating promising preclinical compounds into clinically effective and safe antiretroviral therapies.

Experimental Protocols: A General Overview

Due to the lack of published data, specific experimental protocols for the S-1360 clinical trials are not available. However, based on standard practices for Phase II trials of antiretroviral agents during that period, the key experiments would have likely included:

Table 1: Likely Experimental Protocols in S-1360 Phase II Trials

| Experiment Type | Methodology |

| Viral Load Assessment | Quantitative reverse transcription-polymerase chain reaction (qRT-PCR) assays to measure HIV-1 RNA levels in patient plasma at baseline and various time points during treatment. |

| CD4+ T-cell Count Monitoring | Flow cytometry to enumerate CD4+ T-lymphocytes, a key indicator of immune function in HIV-infected individuals. |

| Pharmacokinetic Analysis | Serial blood sampling following drug administration to determine key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2) using techniques like liquid chromatography-mass spectrometry (LC-MS). |

| Safety and Tolerability Monitoring | Regular clinical assessments, laboratory tests (including hematology, clinical chemistry, and urinalysis), and recording of all adverse events (AEs) and serious adverse events (SAEs). |

Quantitative Data: An Unmet Requirement

A comprehensive summary of quantitative data from the S-1360 trials cannot be provided as this information was not made public following the drug's discontinuation. Such data would have included mean changes in viral load and CD4+ T-cell counts from baseline, detailed pharmacokinetic parameters across different patient populations, and the incidence and severity of adverse events.

Visualizing the Path to Discontinuation

The following diagrams illustrate the mechanism of action of HIV integrase inhibitors and the logical flow leading to the discontinuation of S-1360.

Caption: Proposed mechanism of action of S-1360.

Caption: Reasons leading to the discontinuation of S-1360.

Conclusion

The discontinuation of S-1360 in the early 2000s represents a critical learning point in the development of HIV integrase inhibitors. While the lack of detailed public data limits a full retrospective analysis, the stated reasons of insufficient in vivo efficacy and problematic pharmacokinetics highlight the hurdles that early compounds in this class had to overcome. The subsequent success of later-generation integrase inhibitors is a testament to the perseverance of researchers in optimizing the pharmacological properties of this important class of antiretroviral drugs. The story of S-1360 serves as a reminder of the rigorous and often challenging path of drug development.

S-1360 Binding Site on HIV Integrase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding site of S-1360, a pioneering integrase strand transfer inhibitor (INSTI), on HIV-1 integrase. S-1360, a diketo acid (DKA) bioisostere, was the first INSTI to enter clinical development. Although its development was discontinued due to a lack of in vivo efficacy, the study of its interaction with HIV integrase and the mechanisms of resistance that emerged have provided invaluable insights for the development of subsequent, highly successful INSTIs. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visualizations of the binding interactions and experimental workflows.

S-1360 and its Interaction with the HIV Integrase Active Site

S-1360, like other diketo acid derivatives, targets the catalytic core domain (CCD) of HIV-1 integrase. The binding is centered at the enzyme's active site, a region critical for the strand transfer reaction, which involves the insertion of the viral DNA into the host genome.

The primary mechanism of action for S-1360 involves the chelation of two divalent magnesium ions (Mg²⁺) within the integrase active site. These metal ions are essential cofactors for the catalytic activity of integrase, coordinated by a highly conserved triad of acidic residues: Asp64, Asp116, and Glu152. By binding to these metal ions, S-1360 effectively blocks the strand transfer step of integration. The binding of S-1360 is stabilized by interactions with key amino acid residues in the active site pocket.

Quantitative Analysis of S-1360 Activity and Resistance

The antiviral activity of S-1360 and the impact of resistance mutations have been quantified through various in vitro assays.

Table 1: In Vitro Activity of S-1360 against Wild-Type HIV-1

| Parameter | Value | Assay Type |

| IC₅₀ (Integrase Inhibition) | 20 nM | Biochemical Assay |

| EC₅₀ (Antiviral Activity) | 200 nM | Cell-based (MTT) Assay |

| CC₅₀ (Cytotoxicity) | 12 µM | Cell-based (MTT) Assay |

Table 2: HIV-1 Integrase Mutations Conferring Resistance to S-1360

In vitro selection studies involving the passage of HIV-1 in the presence of increasing concentrations of S-1360 led to the identification of several key mutations within the integrase catalytic domain that confer resistance. These mutations result in a significant reduction in the susceptibility of the virus to the inhibitor.

| Mutation | Fold Increase in Resistance (IC₅₀) |

| V72I | 2- to >62-fold |

| L74M | 2- to >62-fold |

| T97A | 2- to >62-fold |

| T125K | 2- to >62-fold |

| K156N | 2- to >62-fold |

| S163D | 2- to >62-fold |

| V201I | 2- to >62-fold |

| I225M | 2- to >62-fold |

| Additional Unspecified Mutation | 2- to >62-fold |

Note: The specific fold-change for each individual mutation is not detailed in the publicly available literature; the range reflects the overall findings from the primary resistance study.

Experimental Protocols

Detailed, step-by-step protocols for the specific assays used to characterize S-1360 are not exhaustively available in the public domain. However, based on general methodologies for evaluating INSTIs, representative protocols are provided below.

HIV-1 Integrase Strand Transfer Inhibition Assay (Biochemical)

This assay measures the ability of a compound to inhibit the strand transfer activity of recombinant HIV-1 integrase.

Materials:

-

Recombinant HIV-1 Integrase

-

Donor DNA (oligonucleotide mimicking the viral DNA end)

-

Target DNA (oligonucleotide mimicking the host DNA)

-

Assay Buffer (containing MgCl₂, DTT, and a buffering agent like HEPES)

-

S-1360 (or other test compounds)

-

Detection System (e.g., fluorescence or radioactivity-based)

Protocol:

-